molecular formula C13H12IN3S B13352208 (2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine

(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B13352208
M. Wt: 369.23 g/mol
InChI Key: CMBXTAJRHDKRPE-UHFFFAOYSA-N
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Description

The compound (2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a complex organic molecule that features a benzimidazole core substituted with an iodothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like iodine . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various halogens or other substituents .

Scientific Research Applications

(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine: has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12IN3S

Molecular Weight

369.23 g/mol

IUPAC Name

[2-(5-iodothiophen-3-yl)-1-methylbenzimidazol-5-yl]methanamine

InChI

InChI=1S/C13H12IN3S/c1-17-11-3-2-8(6-15)4-10(11)16-13(17)9-5-12(14)18-7-9/h2-5,7H,6,15H2,1H3

InChI Key

CMBXTAJRHDKRPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N=C1C3=CSC(=C3)I

Origin of Product

United States

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